molecular formula C26H23N5O3S2 B2910623 N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-88-6

N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2910623
CAS No.: 896677-88-6
M. Wt: 517.62
InChI Key: RYWWXJXXAKOTNY-UHFFFAOYSA-N
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Description

N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a (2-oxobenzo[d]thiazol-3(2H)-yl)methyl moiety at position 5, and a thioether-linked acetamide side chain at position 2.

Properties

IUPAC Name

N-benzyl-2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S2/c1-34-20-13-11-19(12-14-20)31-23(16-30-21-9-5-6-10-22(21)36-26(30)33)28-29-25(31)35-17-24(32)27-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWWXJXXAKOTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones

  • Structure : These triazole derivatives (compounds [7–9] in ) share the 1,2,4-triazole core but replace the benzothiazolone with a phenylsulfonyl group and a 2,4-difluorophenyl substituent.
  • Key Differences: The absence of the thioacetamide side chain and benzo[d]thiazol-2-one ring reduces hydrogen-bonding capacity compared to the target compound.

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a)

  • Structure : This compound () features a thiadiazole-oxadiazole hybrid scaffold with a 4-chlorophenyl group.
  • Key Differences : The dual heterocyclic system (thiadiazole and oxadiazole) may confer greater metabolic stability but lacks the triazole ring’s versatility. The chloro substituent increases hydrophobicity, which could enhance binding to lipophilic targets .

2.1.3. N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

  • Structure: A triazole derivative () with a hydroxyamino-acetamide side chain and methoxybenzamide group.

Analogues

  • Triazole-thiones () : Derived from cyclization of hydrazinecarbothioamides in NaOH, yielding tautomeric thione forms. This contrasts with the target’s stable thioether linkage .
  • Thiazolidinone-azo derivatives (): Synthesized via condensation of aldehydes with mercaptoacetic acid, highlighting divergent pathways for introducing sulfur-containing groups .
Physicochemical Properties
Property Target Compound 5-(4-Chlorophenyl)-triazole-thione N-(Benzylthio-thiadiazol)acetamide
IR ν(C=O) (cm⁻¹) ~1680 (acetamide, benzothiazolone) 1663–1682 (hydrazinecarbothioamide) 1715–1617 (dual carbonyl groups)
1H-NMR Shifts 7.3–8.3 ppm (aromatic H), 4.5–5.0 ppm (CH2-S) 7.5–8.4 ppm (aromatic H) 7.5–8.1 ppm (aromatic H), 4.35 ppm (CH2-O)
Solubility Moderate (methoxy enhances) Low (fluorophenyl reduces) Low (chlorophenyl increases lipophilicity)

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